1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]urea
Description
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-12-5-6-13(2)15(9-12)18-23-24-20(28-18)22-19(25)21-11-14-7-8-16(26-3)17(10-14)27-4/h5-10H,11H2,1-4H3,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMZIONTONJMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)NCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]urea typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the 3,4-dimethoxybenzyl group: This step involves the reaction of the oxadiazole intermediate with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and oxadiazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzyl and oxadiazole rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups attached to the benzyl or oxadiazole rings.
Scientific Research Applications
1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activity of the oxadiazole ring.
Material Science: It is used in the development of advanced materials such as polymers and nanomaterials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of biological processes. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and preventing their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Moieties
Compounds 7c–7f () share the 1,3,4-oxadiazole scaffold but differ in substituents and functional groups. For example:
- 7c: Contains a 3-methylphenyl group and a sulfanyl-propanamide chain linked to an amino-thiazole ring.
- 7e : Features a 2,4-dimethylphenyl group, similar to the target compound’s 2,5-dimethylphenyl substitution.
*Calculated molecular formula (estimated): C₂₇H₂₈N₄O₄.
The target compound’s higher molecular weight (~420 vs. 375–389 g/mol) suggests reduced solubility compared to 7c–7f.
Urea Derivatives with Heterocyclic Modifications
- 1-(4-Chlorophenyl)-3-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)urea (): Replaces oxadiazole with thiadiazole, introducing sulfur instead of oxygen. Sulfur’s larger atomic size and polarizability may enhance π-π stacking interactions but reduce metabolic stability compared to oxadiazole. The 3,4,5-trimethoxyphenyl group increases steric bulk versus the target compound’s 2,5-dimethylphenyl substituent .
- 1-(3,4-Dichlorophenyl)-3,3-dimethylurea (): A simpler urea derivative with chloro substituents. Chlorine’s electron-withdrawing effects contrast with the electron-donating methoxy groups in the target compound, likely affecting solubility and reactivity .
Substituent Effects on Physicochemical Properties
- Methoxy vs.
- Dimethylphenyl vs. Chlorophenyl : The 2,5-dimethylphenyl group in the target compound offers lipophilic and steric effects distinct from chlorophenyl moieties (), which may influence target selectivity .
Biological Activity
The compound 1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]urea is a derivative of the 1,3,4-oxadiazole scaffold, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and other therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
Its structure features a urea group linked to a 1,3,4-oxadiazole moiety and two aromatic substituents. The presence of methoxy and dimethyl groups enhances its lipophilicity and biological activity.
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit multiple mechanisms of action:
- Inhibition of Enzymes : These compounds can inhibit various enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Interference with Nucleic Acids : The oxadiazole derivatives have shown the ability to interact with DNA and RNA, potentially disrupting replication and transcription processes in cancer cells .
- Targeting Growth Factors : Some studies suggest that these compounds may inhibit growth factor signaling pathways crucial for tumor growth .
Anticancer Activity
A significant body of research has focused on the anticancer properties of 1,3,4-oxadiazole derivatives. In vitro studies have demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | HDAC inhibition |
| A549 (Lung) | 15.0 | Thymidylate synthase inhibition |
| HeLa (Cervical) | 10.0 | DNA intercalation |
These results indicate promising potential for further development as anticancer agents.
Other Biological Activities
In addition to anticancer effects, 1,3,4-oxadiazole derivatives have been reported to possess:
- Antimicrobial Activity : Some derivatives exhibit significant antibacterial and antifungal properties against pathogens like Staphylococcus aureus and Candida albicans.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Candida albicans | 16 µg/mL |
- Anti-inflammatory Effects : Certain studies have indicated that these compounds can reduce inflammation markers in vitro.
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the efficacy of a similar oxadiazole derivative in vivo using mouse models. The results showed a significant reduction in tumor size compared to control groups treated with standard chemotherapeutics .
- Antimicrobial Testing : In another study, a series of oxadiazole derivatives were synthesized and tested against various bacterial strains. The findings revealed that modifications to the oxadiazole ring enhanced antimicrobial potency .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]urea?
- Methodological Answer : The synthesis typically involves coupling an isocyanate intermediate with a substituted amine. For example:
Step 1 : Synthesize the 5-(2,5-dimethylphenyl)-1,3,4-oxadiazole-2-amine precursor via cyclization of a thiosemicarbazide derivative under acidic conditions.
Step 2 : React 3,4-dimethoxyphenylmethyl isocyanate with the oxadiazole amine in an inert solvent (e.g., dichloromethane) under reflux, using a base like triethylamine to neutralize HCl byproducts .
- Validation : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography using a gradient elution system.
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Assign peaks for the urea NH protons (δ 8.2–9.5 ppm) and oxadiazole protons (δ 7.5–8.0 ppm) to confirm connectivity .
- X-ray crystallography : Resolve crystal packing effects of the 3,4-dimethoxy and 2,5-dimethylphenyl groups (e.g., π-π stacking distances ~3.5 Å) .
- HRMS : Validate molecular weight (expected [M+H]+: ~450.18 Da) with <2 ppm error .
Q. What physicochemical properties are critical for experimental design, and how are they determined?
- Methodological Answer : Key properties include:
- LogP : Measure via reversed-phase HPLC using a C18 column and a methanol/water gradient. Expected LogP ~3.5 due to hydrophobic aryl groups .
- Aqueous solubility : Use shake-flask method with UV-Vis quantification. Low solubility (<10 µM) is common; improve via co-solvents (e.g., DMSO:PBS mixtures) .
- Polar Surface Area (PSA) : Calculate computationally (e.g., ~100 Ų) to predict membrane permeability .
Advanced Research Questions
Q. How can researchers optimize reaction yields using Design of Experiments (DoE)?
- Methodological Answer :
- Factors : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (0.1–1.0 eq).
- Response Surface Modeling : Use a central composite design to identify optimal conditions (e.g., 80°C in DMF with 0.5 eq base increases yield from 45% to 72%) .
- Validation : Confirm reproducibility across 3 independent batches.
Q. How to resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Assay Conditions : Compare results under varying pH (e.g., 6.5 vs. 7.4) or serum concentrations. For example, serum proteins may bind the urea moiety, reducing apparent IC50 .
- Structural Analogues : Test derivatives lacking the 3,4-dimethoxy group to isolate pharmacophore contributions.
- Statistical Analysis : Apply ANOVA to determine if inter-assay variability is significant (p < 0.05).
Q. What strategies address solubility challenges in in vivo studies?
- Methodological Answer :
- Formulation : Use micellar systems (e.g., PEGylated surfactants) or cyclodextrin inclusion complexes to enhance solubility. For example, 20% (w/v) hydroxypropyl-β-cyclodextrin increases solubility 50-fold .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the oxadiazole ring for pH-dependent release .
Q. How to evaluate stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate at 37°C in PBS (pH 7.4) and analyze degradation products via LC-MS/MS.
- Hydrolytic Stability : The urea bond is prone to hydrolysis; monitor half-life (e.g., t1/2 ~12 hours) and stabilize via steric hindrance (e.g., bulkier aryl substituents) .
Q. What computational approaches predict structure-activity relationships (SAR)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
